molecular formula C12H15F3N2 B13103780 (R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline

(R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline

Cat. No.: B13103780
M. Wt: 244.26 g/mol
InChI Key: OZNUJGOODWBNDM-LLVKDONJSA-N
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Description

®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is a synthetic organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Coupling with Aniline: The final step involves coupling the trifluoromethyl-piperidine intermediate with aniline using a suitable coupling agent like palladium catalysts.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(2-Fluoromethyl-piperidin-1-yl)-aniline: Similar structure but with a fluoromethyl group.

    ®-4-(2-Chloromethyl-piperidin-1-yl)-aniline: Contains a chloromethyl group instead of trifluoromethyl.

    ®-4-(2-Methyl-piperidin-1-yl)-aniline: Features a methyl group.

Uniqueness

The trifluoromethyl group in ®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline imparts unique properties such as increased metabolic stability and lipophilicity, making it distinct from its analogs.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

4-[(2R)-2-(trifluoromethyl)piperidin-1-yl]aniline

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-8-17(11)10-6-4-9(16)5-7-10/h4-7,11H,1-3,8,16H2/t11-/m1/s1

InChI Key

OZNUJGOODWBNDM-LLVKDONJSA-N

Isomeric SMILES

C1CCN([C@H](C1)C(F)(F)F)C2=CC=C(C=C2)N

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)N

Origin of Product

United States

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